2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol
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Overview
Description
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol, also known as o-farnesylphenol, is an organic compound with the molecular formula C21H30O. This compound is characterized by a phenol group attached to a farnesyl chain, which is a type of polyprenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol typically involves the coupling of a farnesyl group with a phenol group. One common method involves the use of a Grignard reagent, where the farnesyl bromide reacts with phenol in the presence of a catalyst such as lithium copper chloride (Li2CuCl4). The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic coupling reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and hydroquinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the farnesyl chain can interact with lipid membranes. These interactions can influence cellular signaling pathways, enzyme activities, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Farnesol: A related compound with a similar farnesyl chain but lacking the phenol group.
Geraniol: Another related compound with a similar structure but different functional groups.
Quinones: Compounds formed by the oxidation of 2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol.
Uniqueness
This compound is unique due to its combination of a phenol group and a farnesyl chain. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C21H30O |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol |
InChI |
InChI=1S/C21H30O/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-20-13-5-6-14-21(20)22/h5-6,9,11,13-15,22H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ |
InChI Key |
SLHNPDOXSIPPRE-CFBAGHHKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C |
Origin of Product |
United States |
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